molecular formula C7H11NO B15305652 1-(3-Ethenylazetidin-1-yl)ethan-1-one

1-(3-Ethenylazetidin-1-yl)ethan-1-one

Cat. No.: B15305652
M. Wt: 125.17 g/mol
InChI Key: DLENEOSAQGCVNS-UHFFFAOYSA-N
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Description

1-(3-Ethenylazetidin-1-yl)ethan-1-one is an organic compound that features an azetidine ring with an ethenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethenylazetidin-1-yl)ethan-1-one typically involves the reaction of azetidine with ethenyl-containing reagents under controlled conditions. One common method involves the use of ethenyl magnesium bromide in the presence of a catalyst to facilitate the addition of the ethenyl group to the azetidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethenylazetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.

    Substitution: The ethenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

1-(3-Ethenylazetidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Ethenylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in binding interactions, while the azetidine ring may influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

1-(3-Ethenylazetidin-1-yl)ethan-1-one can be compared with other azetidine derivatives, such as:

    1-(3-Hydroxymethylazetidin-1-yl)ethan-1-one: This compound has a hydroxymethyl group instead of an ethenyl group, leading to different reactivity and applications.

    1-(3-Aminoazetidin-1-yl)ethan-1-one: The presence of an amino group can significantly alter the compound’s chemical properties and biological activity.

The uniqueness of this compound lies in its ethenyl group, which provides distinct reactivity and potential for various applications in research and industry.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(3-ethenylazetidin-1-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-3-7-4-8(5-7)6(2)9/h3,7H,1,4-5H2,2H3

InChI Key

DLENEOSAQGCVNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)C=C

Origin of Product

United States

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